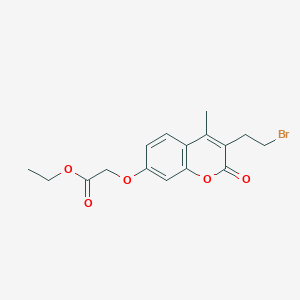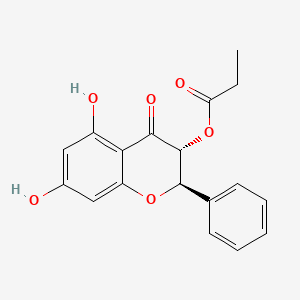
Levosimendan Cyanoacetamide Hydrazone Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levosimendan Cyanoacetamide Hydrazone Impurity is a chemical compound that is an impurity present in Levosimendan, a drug used to manage acutely decompensated congestive heart failure. The molecular formula of this compound is C14H14N6O2, and its molecular weight is 298.3 . This compound is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of Levosimendan.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Levosimendan Cyanoacetamide Hydrazone Impurity involves several steps, starting with the preparation of the core structure of Levosimendan. The synthetic route typically includes the formation of a hydrazone linkage through the reaction of a hydrazine derivative with a cyanoacetamide compound . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is produced consistently and meets the required specifications for pharmaceutical testing .
Analyse Des Réactions Chimiques
Types of Reactions
Levosimendan Cyanoacetamide Hydrazone Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives .
Applications De Recherche Scientifique
Levosimendan Cyanoacetamide Hydrazone Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in the synthesis and analysis of Levosimendan and its related compounds.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Levosimendan by providing insights into its impurities.
Industry: Used in quality control and assurance processes to ensure the purity and stability of Levosimendan
Mécanisme D'action
The mechanism of action of Levosimendan Cyanoacetamide Hydrazone Impurity is not well-documented, but it is related to the parent compound, Levosimendan. Levosimendan increases calcium sensitivity in cardiac myocytes by binding to troponin C in a calcium-dependent manner. This enhances cardiac contractility without increasing intracellular calcium levels. Additionally, Levosimendan opens adenosine triphosphate-sensitive potassium channels, leading to vasodilation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levosimendan Cyanoacetate Hydrazone Impurity: Similar in structure but with different functional groups.
Levosimendan Triazene Impurity: Contains a triazene group instead of a hydrazone group.
Dextrosimendan: An enantiomer of Levosimendan with similar pharmacological properties.
Uniqueness
Levosimendan Cyanoacetamide Hydrazone Impurity is unique due to its specific hydrazone linkage and cyanoacetamide group, which differentiate it from other impurities and related compounds. This uniqueness is crucial for its role in pharmaceutical research and quality control .
Propriétés
Numéro CAS |
274263-65-9 |
|---|---|
Formule moléculaire |
No Data Available |
Poids moléculaire |
298.3 |
Synonymes |
2-Cyano-2-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-acetamide; 2-Cyano-2-[2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
![4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster](/img/structure/B1145564.png)



![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)
![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)
![N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B1145578.png)
![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)
